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Compound of Interest

Compound Name: Emorfazone

Cat. No.: B1671226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the spectroscopic analysis of

Emorfazone, a non-steroidal anti-inflammatory drug (NSAID). The focus is on Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, critical techniques for the

structural elucidation and quality control of active pharmaceutical ingredients. This document

outlines detailed experimental protocols and presents a comprehensive summary of spectral

data.

Introduction to Emorfazone
Emorfazone, with the IUPAC name 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone, is

recognized for its analgesic and anti-inflammatory properties.[1] Its molecular structure,

comprised of a pyridazinone core with ethoxy and morpholinyl substituents, gives rise to a

distinct spectroscopic signature. Accurate analysis via NMR and IR spectroscopy is

fundamental for confirming its chemical identity, structure, and purity.

Chemical Structure:

Molecular Formula: C₁₁H₁₇N₃O₃[2]

Molar Mass: 239.27 g/mol [2]

SMILES: CCOC1=C(C=NN(C1=O)C)N2CCOCC2[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For Emorfazone, ¹H (proton) and ¹³C NMR provide unambiguous evidence for its

structure by detailing the chemical environment, connectivity, and number of unique protons

and carbons.

Experimental Protocol: NMR Spectroscopy
The following protocol describes a general method for acquiring high-resolution NMR spectra of

Emorfazone.

Sample Preparation: Accurately weigh approximately 5-10 mg of the Emorfazone sample.

Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃),

within a standard 5 mm NMR tube.[1][3] Ensure the sample is fully dissolved to achieve a

homogeneous solution.

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz

instrument, for data acquisition.

¹H NMR Acquisition:

Tune and shim the probe to optimize magnetic field homogeneity.

Acquire the spectrum at a standard probe temperature (e.g., 298 K).

Use a standard pulse program for quantitative ¹H NMR. Key parameters include a 30°

pulse angle, a relaxation delay (D1) of at least 5 times the longest T1 relaxation time (a 1-

2 second delay is common for initial surveys), and an acquisition time of 2-4 seconds.

Collect a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g.,

zgpg30).
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A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of the ¹³C isotope.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the ¹H spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm) or an

internal standard like Tetramethylsilane (TMS).[4]

Calibrate the ¹³C spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

¹H NMR Spectral Data
The ¹H NMR spectrum of Emorfazone in CDCl₃ displays distinct signals corresponding to the

ethoxy, methyl, morpholinyl, and pyridazinone ring protons.

Chemical Shift (δ)
ppm

Multiplicity Integration
Provisional
Assignment

~7.45 Singlet 1H
C₆-H (Pyridazinone

ring)

~4.10 Quartet 2H -O-CH₂-CH₃ (Ethoxy)

~3.80 Triplet 4H
-O-(CH₂)₂

(Morpholinyl)

~3.55 Singlet 3H
N-CH₃ (Pyridazinone

ring)

~3.10 Triplet 4H
-N-(CH₂)₂

(Morpholinyl)

~1.45 Triplet 3H -O-CH₂-CH₃ (Ethoxy)
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Note: Data interpreted from the spectrum presented in literature.[1][3] Actual values may vary

slightly.

¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the

molecule, confirming the presence of all 11 carbons in Emorfazone.

Chemical Shift (δ) ppm Provisional Assignment

~160.0 C₃=O (Carbonyl)

~145.0 C₄ (Ene-ether)

~135.0 C₆ (Pyridazinone ring)

~120.0 C₅ (Pyridazinone ring)

~68.0 -O-CH₂-CH₃ (Ethoxy)

~67.0 -O-(CH₂)₂ (Morpholinyl)

~50.0 -N-(CH₂)₂ (Morpholinyl)

~35.0 N-CH₃ (Pyridazinone ring)

~15.0 -O-CH₂-CH₃ (Ethoxy)

Note: Data interpreted from the spectrum presented in literature.[1][3] Actual values may vary

slightly.

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Weigh approximately 1-2 mg of the Emorfazone sample.
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Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Transfer a portion of the powder to a pellet-forming die.

Press the powder under high pressure (approx. 8-10 tons) using a hydraulic press to form

a transparent or semi-transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrophotometer.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

Collect a suitable number of scans (e.g., 16 or 32) and average them to improve the

signal-to-noise ratio.

Data Processing: The resulting spectrum is typically plotted as percent transmittance versus

wavenumber (cm⁻¹).

IR Spectral Data
The IR spectrum of Emorfazone exhibits characteristic absorption bands that confirm the

presence of its key functional groups.
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2950 - 2850 Medium-Strong
C-H Stretching (Aliphatic:

methyl, methylene)

~1650 Strong

C=O Stretching

(Amide/Lactam in Pyridazinone

ring)

~1610 Medium
C=C & C=N Stretching

(Pyridazinone ring)

~1250 Strong
C-O-C Asymmetric Stretching

(Ether)

~1115 Strong
C-O-C Symmetric Stretching

(Ether, Morpholine)

~1050 Strong
C-N Stretching (Aliphatic

amine, Morpholine)

Note: Data interpreted from the spectrum presented in literature.[1] The C=O stretch is a

particularly strong and diagnostic peak.

Visualization of Analytical Workflows
Diagrams created using the DOT language provide a clear visual representation of the logical

steps and relationships in the spectroscopic analysis of Emorfazone.
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General Workflow for Spectroscopic Analysis of Emorfazone

Sample Handling

Data Acquisition

Data Processing & Analysis

Emorfazone
API Sample

Sample Preparation
(Dissolve in CDCl3 or Mix with KBr)

NMR Spectrometer
(¹H & ¹³C Acquisition)

FT-IR Spectrometer
(Spectrum Acquisition)

NMR Data Processing
(FT, Phasing, Calibration)

IR Spectrum Processing
(Baseline Correction)

Spectral Interpretation
(Peak Assignment)

Structure Confirmation

Click to download full resolution via product page

Caption: A flowchart illustrating the key stages of Emorfazone analysis.

Structure-Spectra Correlation for Emorfazone

Emorfazone Structure

Expected Spectroscopic Signals

[C₆H]–[N-CH₃]–[C=O]
|

[C-O-CH₂CH₃]–[C-N-Morpholine]

¹H: ~3.55 ppm (s, 3H)

N-Methyl Protons

¹H: ~4.10 ppm (q, 2H)
¹H: ~1.45 ppm (t, 3H)

Ethoxy Protons

¹H: ~3.80 ppm (t, 4H)
¹H: ~3.10 ppm (t, 4H)

Morpholine Protons

IR: ~1650 cm⁻¹ (strong)

Carbonyl Group

IR: ~1250 & 1115 cm⁻¹ (strong)

Ether Linkages

¹³C: ~160.0 ppm

Carbonyl Carbon

¹H: ~7.45 ppm (s, 1H)

Click to download full resolution via product page
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Caption: Key structural fragments of Emorfazone and their correlated signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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